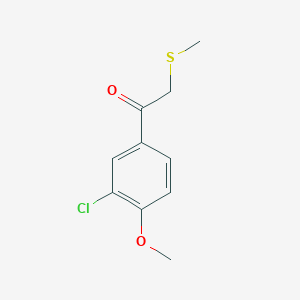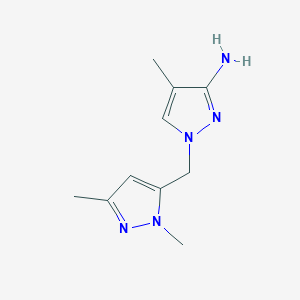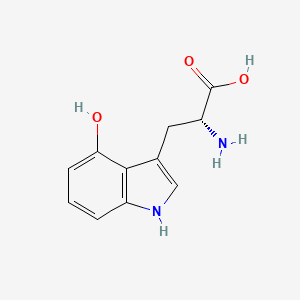![molecular formula C14H8F4O B13647866 3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)
3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Another method involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group .
Chemical Reactions Analysis
3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethyl and fluoro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong oxidizing or reducing agents for oxidation and reduction reactions
Scientific Research Applications
3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes. This property is particularly valuable in drug design, where it can enhance the bioavailability of therapeutic agents .
Comparison with Similar Compounds
3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can be compared with other similar compounds such as:
Trifluoromethylbenzene: This compound also contains a trifluoromethyl group but lacks the aldehyde functionality.
Fluorobenzaldehyde: This compound contains a fluoro group and an aldehyde group but lacks the trifluoromethyl group.
Trifluoromethylphenylcarbaldehyde: This compound contains both trifluoromethyl and aldehyde groups but lacks the additional fluoro group on the biphenyl structure. The presence of both trifluoromethyl and fluoro groups in 3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde makes it unique, providing a combination of properties that can be fine-tuned for specific applications
Properties
Molecular Formula |
C14H8F4O |
|---|---|
Molecular Weight |
268.21 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H8F4O/c15-11-3-1-2-10(7-11)12-5-4-9(8-19)6-13(12)14(16,17)18/h1-8H |
InChI Key |
DZGBYTDLVVBJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B13647796.png)
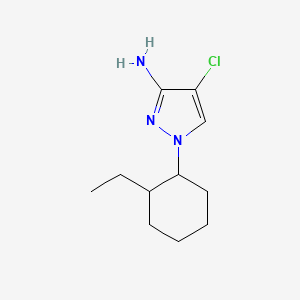
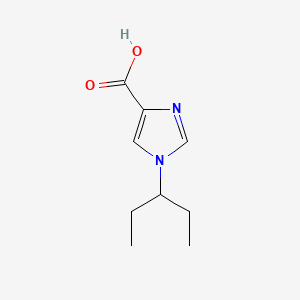
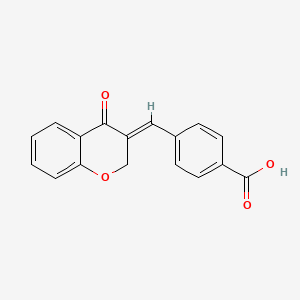
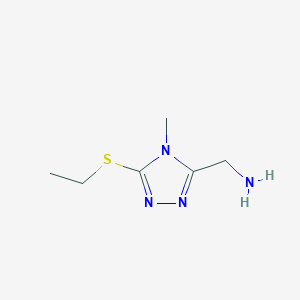
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
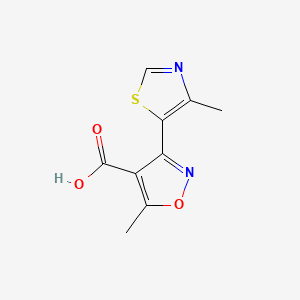

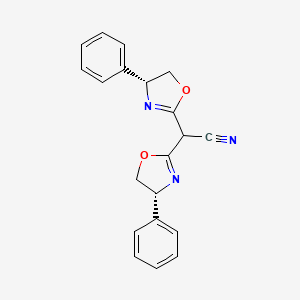
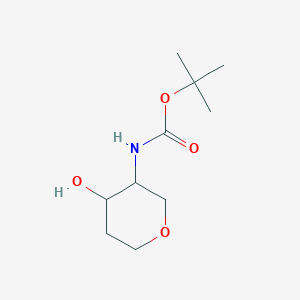
![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
